
4-(4-tert-butylphenyl)-3-isoxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylphenyl)-3-isoxazolamine, also known as LY2334737, is a synthetic compound that belongs to the class of isoxazolamines. It has been studied extensively for its potential use in scientific research due to its unique chemical properties and biological effects.
Aplicaciones Científicas De Investigación
4-(4-tert-butylphenyl)-3-isoxazolamine has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(4-tert-butylphenyl)-3-isoxazolamine involves the modulation of various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and dopaminergic systems. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and pain. It also inhibits the activity of glutamate receptors, which are involved in the regulation of learning and memory. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
4-(4-tert-butylphenyl)-3-isoxazolamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which are thought to be mediated through its effects on the GABAergic system. Additionally, it has been shown to have anxiolytic effects, which are thought to be mediated through its effects on the dopaminergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-tert-butylphenyl)-3-isoxazolamine in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the function of these receptors. Additionally, it has been shown to have a relatively low toxicity, which makes it a safe compound to use in lab experiments.
One of the main limitations of using 4-(4-tert-butylphenyl)-3-isoxazolamine in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, its high potency can make it difficult to determine the optimal dose for use in experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-tert-butylphenyl)-3-isoxazolamine. One potential area of research is the development of new compounds based on the structure of 4-(4-tert-butylphenyl)-3-isoxazolamine. These compounds could have improved potency, specificity, and solubility, which would make them more useful for scientific research.
Another potential area of research is the study of the long-term effects of 4-(4-tert-butylphenyl)-3-isoxazolamine on the brain and body. This could involve the use of animal models to study the effects of chronic exposure to the compound, as well as the development of new methods for monitoring the effects of the compound on the brain and body.
Overall, 4-(4-tert-butylphenyl)-3-isoxazolamine is a promising compound for scientific research due to its unique chemical properties and biological effects. Further research is needed to fully understand the potential applications of this compound and to develop new compounds based on its structure.
Métodos De Síntesis
The synthesis of 4-(4-tert-butylphenyl)-3-isoxazolamine involves the reaction of tert-butyl 4-(4-bromophenyl)phenylcarbamate with hydroxylamine-O-sulfonic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient process for the production of 4-(4-tert-butylphenyl)-3-isoxazolamine.
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-15-12(11)14/h4-8H,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVCIRVWHZHBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
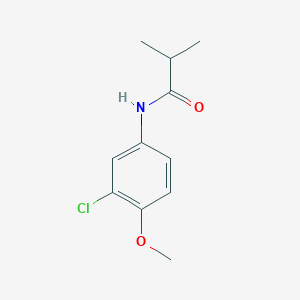
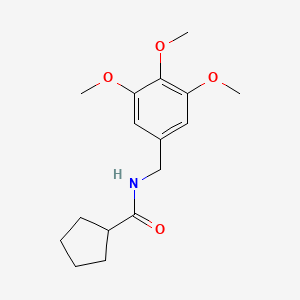
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)
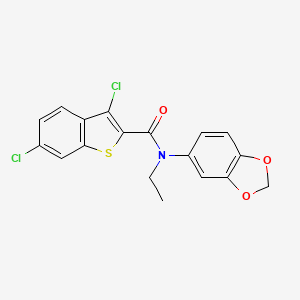
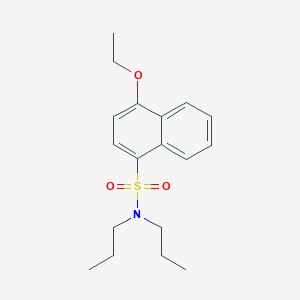


![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


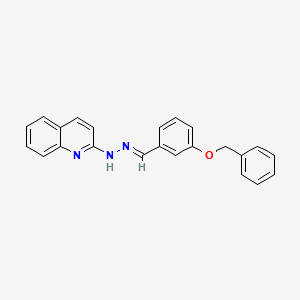
![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)